3-Imino-3-phenylpropionitrile
CAS No.: 16187-90-9
Cat. No.: VC21019435
Molecular Formula: C9H8N2
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16187-90-9 |
|---|---|
| Molecular Formula | C9H8N2 |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | 3-imino-3-phenylpropanenitrile |
| Standard InChI | InChI=1S/C9H8N2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,11H,6H2 |
| Standard InChI Key | MKPPZAOYAOGVLX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=N)CC#N |
| Canonical SMILES | C1=CC=C(C=C1)C(=N)CC#N |
Introduction
Chemical Structure and Identification
The chemical structure of 3-imino-3-phenylpropionitrile consists of a phenyl group and an imino group (C=NH) attached to the same carbon atom, with a nitrile group (-C≡N) positioned at the terminal carbon of a propane chain. This arrangement creates a conjugated system with interesting electronic properties that influence its chemical behavior and reactivity patterns.
Identification Parameters
3-Imino-3-phenylpropionitrile is characterized by several identification parameters that are crucial for its proper classification and documentation in chemical databases. The key identifiers are summarized in the following table:
Table 1: Identification Parameters of 3-Imino-3-phenylpropionitrile
| Parameter | Value |
|---|---|
| CAS Number | 16187-90-9 |
| Molecular Formula | C9H8N2 |
| Molecular Weight | 144.17300 |
| Exact Mass | 144.06900 |
| IUPAC Name | 3-imino-3-phenylpropanenitrile |
| HS Code | 2926909090 |
The compound is classified under the HS Code 2926909090, which categorizes it among "other nitrile-function compounds" for international trade and regulatory purposes .
Synonyms and Alternative Nomenclature
This compound is known by several names in chemical literature and databases, reflecting various naming conventions and historical usage:
-
3-Imino-3-phenylpropanenitrile (IUPAC name)
-
Benziminoacetonitril
-
3-Amino-3-phenyl-acrylonitrile
-
3-Imino-3-phenylpropannitril
-
Acetonitrile,benzimidoyl
The existence of multiple synonyms reflects the compound's structural complexity and the different ways of highlighting its key functional groups.
Physical and Chemical Properties
Physical Properties
Table 2: Physical Properties of 3-Imino-3-phenylpropionitrile
The LogP value of 2.06788 indicates moderate lipophilicity, suggesting limited water solubility but good solubility in organic solvents such as ethanol, acetone, or chloroform. This property has implications for its potential applications in organic synthesis and its behavior in biological systems .
The Polar Surface Area (PSA) of 47.64000 reflects the moderate polarity of the molecule due to the presence of two nitrogen atoms in the imino and nitrile functional groups. This value influences the compound's intermolecular interactions, including its potential for hydrogen bonding and its behavior in various solvent systems .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume